molecular formula C18H26ClN3O2 B244029 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

Katalognummer B244029
Molekulargewicht: 351.9 g/mol
InChI-Schlüssel: RVUASDQKSOQQSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Wirkmechanismus

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been shown to increase the levels of GABA in various regions of the brain, including the cortex, hippocampus, and striatum. This leads to a decrease in neuronal excitability, which is thought to underlie its anticonvulsant and anxiolytic effects. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has also been shown to increase the activity of the dopaminergic system, which may contribute to its efficacy in treating cocaine addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide is a highly selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other metabolic pathways that are regulated by GABA aminotransferase.

Zukünftige Richtungen

There are several potential future directions for the study of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of GABAergic neurotransmission in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide in combination with other drugs may have synergistic effects and improve its therapeutic potential in various disorders.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with pentanoyl chloride in the presence of a base. The resulting intermediate is then converted to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide by reacting it with ammonium acetate and acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in preclinical models. Clinical trials have demonstrated its efficacy in treating cocaine addiction, alcohol use disorder, and essential tremor.

Eigenschaften

Molekularformel

C18H26ClN3O2

Molekulargewicht

351.9 g/mol

IUPAC-Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-6-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

InChI-Schlüssel

RVUASDQKSOQQSJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl

Kanonische SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.